molecular formula C9H10F3N B1294477 o-(Trifluoromethyl)phenethylamine CAS No. 774-18-5

o-(Trifluoromethyl)phenethylamine

Cat. No.: B1294477
CAS No.: 774-18-5
M. Wt: 189.18 g/mol
InChI Key: LIERORLYMWHXDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of cesium fluoride as a fluorine source has been reported to facilitate the rapid generation of trifluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(Trifluoromethyl)phenethylamine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: o-(Trifluoromethyl)phenethylamine is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of o-(Trifluoromethyl)phenethylamine involves its interaction with specific molecular targets. It is believed to act as a serotonin receptor agonist, similar to other phenethylamines. This interaction can modulate neurotransmitter release and affect various physiological processes .

Comparison with Similar Compounds

    2-Phenethylamine: A simple phenethylamine without the trifluoromethyl group.

    3-(Trifluoromethyl)phenethylamine: Similar structure but with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)phenethylamine: Another positional isomer with the trifluoromethyl group at the para position.

Uniqueness: o-(Trifluoromethyl)phenethylamine is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positional effect can lead to different interactions with biological targets and varied chemical properties compared to its isomers .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIERORLYMWHXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228109
Record name o-(Trifluoromethyl)phenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-18-5
Record name 2-(Trifluoromethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-18-5
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Record name 2-(Trifluoromethyl)phenethylamine
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Record name o-(Trifluoromethyl)phenethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)phenethylamine
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Record name 2-(TRIFLUOROMETHYL)PHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 1-(2-Nitro-vinyl)-2-trifluoromethyl-benzene is reacted with lithium aluminium hydride to provide the title compound.
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, (2-trifluoromethyl-phenyl)-acetonitrile (I-22a: 2.4 g) in methanolic ammonia (10 mL) was reacted with Raney nickel (5 g) and methanol (30 mL) to afford 1.1 g of the product (44% yield).
Quantity
2.4 g
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reactant
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10 mL
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30 mL
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5 g
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catalyst
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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